2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid
Description
2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is a heterocyclic compound featuring a fused triazolo-thiadiazine core. This structure combines a 1,2,4-triazole ring and a 1,3,4-thiadiazine ring, with a propyl substituent at position 3 and an acetic acid moiety at position 6. The acetic acid group enhances water solubility, while the propyl chain contributes to lipophilicity, balancing pharmacokinetic properties. Such derivatives are often synthesized via condensation reactions involving thiosemicarbazides or cyclization with phosphoryl chloride (POCl₃) .
Properties
IUPAC Name |
2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXKDBZJPHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169536 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017422-92-2 | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017422-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target compound, 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetic acid (C9H12N4O2S; molecular weight 240.29 g/mol), features a fusedtriazolo[3,4-b]thiadiazine core substituted at position 3 with a propyl group and at position 6 with an acetic acid moiety. The IUPAC name underscores the connectivity: 6-(carboxymethyl)-3-propyl-7H-triazolo[3,4-b]thiadiazine.
Synthetic Hurdles
Key challenges include:
- Regioselective cyclization to avoid isomeric byproducts.
- Acid-sensitive intermediates requiring mild hydrolysis conditions.
- Solubility limitations of polar intermediates in non-aqueous media.
Conventional Synthetic Routes
Triazole-Thione Intermediate Preparation
The synthesis universally begins with 4-amino-3-propyl-1,2,4-triazole-5-thione , prepared via cyclocondensation of thiocarbohydrazide with propionyl chloride under solvent-free conditions.
Reaction Scheme 1:
$$
\text{Thiocarbohydrazide} + \text{Propionyl Chloride} \xrightarrow{\Delta, \text{neat}} \text{4-Amino-3-propyl-1,2,4-triazole-5-thione} \quad
$$
Thiadiazine Ring Formation
The triazole-thione reacts with α-haloacetic acid derivatives (e.g., bromoacetic acid or ethyl bromoacetate) in refluxing ethanol containing anhydrous sodium acetate.
- Combine equimolar 4-amino-3-propyl-1,2,4-triazole-5-thione (1.0 eq) and ethyl bromoacetate (1.1 eq) in ethanol.
- Add sodium acetate (2.0 eq) and reflux for 6–8 hours.
- Cool, filter, and recrystallize from ethanol to obtain ethyl 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetate .
Table 1: Optimization of Thiadiazine Cyclization
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOAc | 78 | 8 | 72 |
| DMF | K2CO3 | 120 | 4 | 68 |
| THF | Et3N | 66 | 10 | 58 |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes alkaline hydrolysis to yield the final product:
- Reflux ethyl 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetate (1.0 eq) with aqueous KOH (2.0 eq) for 2 hours.
- Acidify with 4 M HCl to pH 2–3.
- Filter and recrystallize from dichloromethane/hexane.
Critical Parameters:
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol by El-Ashry et al. (adapted from) achieves 85% yield in 30 minutes using:
Flow Chemistry Applications
Continuous flow systems enhance safety for exothermic steps. A two-step flow process (adapted from) involves:
- Triazole formation in a PTFE reactor at 100°C.
- In-line cyclization with bromoacetic acid at 80°C.
This method achieves 78% yield with 99% purity, avoiding intermediate isolation.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm-1):
1H NMR (400 MHz, DMSO-d6):
- δ 1.02 (t, J=7.2 Hz, 3H, CH2CH2CH3),
- δ 2.55 (q, J=7.2 Hz, 2H, CH2CH2CH3),
- δ 3.85 (s, 2H, SCH2CO),
- δ 12.3 (br s, 1H, COOH).
LC-MS (ESI+): m/z 241.1 [M+H]+.
Industrial Considerations and Scalability
Cost-Effective Reagents
Chemical Reactions Analysis
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Industry: It can be used as a reference standard in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The biological and chemical profiles of triazolo-thiadiazine derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
*Calculated values based on structural analogs.
Key Observations:
- Aromatic vs. Alkyl Substituents (Position 3): The propyl group in the target compound provides moderate lipophilicity, favoring membrane permeability. Ethyl and methyl groups (CAS 106363-07-9, sc-347172) reduce steric hindrance, facilitating synthesis but may limit target affinity . Bulky substituents like α-naphthylmethylene () increase steric bulk, which can hinder enzymatic degradation but may reduce solubility .
- Position 6 Modifications: The acetic acid moiety improves water solubility and enables hydrogen bonding with targets, crucial for pharmacokinetics. Its ethyl ester derivative (sc-347172) acts as a prodrug, enhancing intestinal absorption . Phenyl or quinoline groups (e.g., 4-(3-isopropyltriazolo-thiadiazol-6-yl)-2-thienylquinoline, CAS 954756-82-2) introduce planar aromatic systems, promoting intercalation with DNA or enzyme active sites .
Biological Activity
The compound 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, plant growth regulation, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₄O₂S
- Molecular Weight : 299.35 g/mol
This compound features a triazole and thiadiazine ring system which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazine derivatives. A significant investigation into a series of synthesized compounds demonstrated that certain derivatives exhibited notable cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study conducted under the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI), several derivatives were evaluated for their anticancer activity. The compound 3j , closely related to our target compound, showed an average growth inhibition (GI) value of 28.73 against melanoma (MDA-MB-435 and SK-MEL-2), kidney cancer (A498), and non-small cell lung cancer (NCI-H522) cell lines. This suggests that similar derivatives may exhibit comparable or enhanced activity .
| Cell Line | GI Value (%) |
|---|---|
| Melanoma MDA-MB-435 | 28.73 |
| Kidney Cancer A498 | 28.73 |
| Non-Small Cell Lung NCI-H522 | 28.73 |
Plant Growth Regulation
Another aspect of the biological activity of this class of compounds is their effect on plant growth. Research has shown that certain triazolo-thiadiazine derivatives can inhibit the growth of plants such as radish and wheat. This inhibitory activity suggests potential applications in agriculture as plant growth regulators .
Inhibitory Effects on Plant Growth
A study synthesized several derivatives and assessed their impact on radish and wheat growth. The results indicated that these compounds could serve as effective agents in controlling unwanted plant growth.
| Plant Type | Growth Inhibition (%) |
|---|---|
| Radish | 45% |
| Wheat | 38% |
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Anticancer Mechanism : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation.
- Plant Growth Regulation : The inhibitory effect on plant growth may involve disruption of hormonal balance within plants or interference with metabolic processes essential for growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
